molecular formula C24H22ClFN4O6S B14974865 N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

Cat. No.: B14974865
M. Wt: 549.0 g/mol
InChI Key: OCWDSBOCVLNRDL-DHZHZOJOSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide is a complex organic compound that features a variety of functional groups, including a nitro group, a chloro group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group through a Heck reaction. The nitro and chloro groups can be introduced via nitration and chlorination reactions, respectively. The final step often involves the formation of the piperidine-3-carboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
  • **this compound

Properties

Molecular Formula

C24H22ClFN4O6S

Molecular Weight

549.0 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[[5-[(E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C24H22ClFN4O6S/c1-15-23(22(36-28-15)11-8-16-5-2-3-7-20(16)26)37(34,35)29-12-4-6-17(14-29)24(31)27-18-9-10-19(25)21(13-18)30(32)33/h2-3,5,7-11,13,17H,4,6,12,14H2,1H3,(H,27,31)/b11-8+

InChI Key

OCWDSBOCVLNRDL-DHZHZOJOSA-N

Isomeric SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C=C/C4=CC=CC=C4F

Canonical SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=CC4=CC=CC=C4F

Origin of Product

United States

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